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Compound of Interest

Compound Name: Rhombifoline

Cat. No.: B1215260

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a quinolizidine alkaloid found in various plant species, including those of the
Fabaceae family. As a natural product, it holds potential for further investigation in drug
discovery and development. A thorough understanding of its physicochemical properties is
fundamental for any research involving this compound, from isolation and characterization to
formulation and pharmacological studies. This technical guide provides a detailed overview of
the core physicochemical characteristics of Rhombifoline, methodologies for their
determination, and insights into its potential biological interactions.

Physicochemical Data

The following tables summarize the available quantitative data for Rhombifoline. It is important
to note that while some properties have been computationally predicted or are based on
general knowledge of related alkaloids, specific experimental data for certain parameters
remain limited in publicly accessible literature.
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Identifier Value

(1R,9S)-11-but-3-enyl-7,11-

UPAC Name diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
CAS Number 529-78-2

Molecular Formula C15H20N20

Molecular Weight 244.33 g/mol

C=CCCN1C[C@@H]2C--INVALID-LINK--
C3=CC=CC(=0)N3C2

Canonical SMILES

InChl Key ZVTFRRVBMAUIQW-QWHCGFSZSA-N
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Property Value/Information Source/Method

Appearance Light yellow to light brown solid  MedchemExpress

Data not available in searched

Melting Point ) -
literature
- ) Data not available in searched
Boiling Point ] -
literature
Data not available in searched
pKa : -
literature
LogP (XlogP3-AA) 1.8 PubChem (Computed)
Topological Polar Surface Area
23.6 A2 PubChem (Computed)
(TPSA)
- DMSO: 100 mg/mL (409.28
Solubility MedchemExpress

mM)[1]

Soluble in acidic aqueous
solutions and organic solvents Inferred from acid-base
like chloroform and extraction protocols.

dichloromethane.

N Pure form: -20°C for 3 years;
Storage Conditions MedchemExpress
In solvent: -80°C for 6 months

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of
Rhombifoline's identity.
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Technique

Description

UV-Vis Spectroscopy

The isolated alkaloid has been characterized by
UV spectroscopy, though specific absorption
maxima (Amax) are not detailed in the available

literature.[2]

Nuclear Magnetic Resonance (NMR)

Spectroscopy

1H-NMR and 3C-NMR have been used to
characterize Rhombifoline.[2] The 3C-NMR data
for Rhombifoline was reported for the first time
in a 1994 study.[2]

Mass Spectrometry (MS)

Mass spectral data has been used for the
characterization of Rhombifoline.[2] The
molecular ion peak (M+) would be expected at
an m/z corresponding to its molecular weight
(244.33).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the

physicochemical properties of alkaloids like Rhombifoline.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition

OCcurs.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry Rhombifoline is packed into a

capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus.

e Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the

expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the last solid particle melts (completion of melting) are recorded.
This range is reported as the melting point.

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the

Rhombifoline molecule.

Methodology:

Solution Preparation: A precise amount of Rhombifoline is dissolved in a suitable solvent
(e.g., water or a water-ethanol mixture) to a known concentration.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCI) is added in small, precise
increments.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of Rhombifoline in various solvents.

Methodology:

Sample Preparation: An excess amount of solid Rhombifoline is added to a known volume
of the solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a
sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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» Phase Separation: The suspension is allowed to stand, and the undissolved solid is
separated from the saturated solution by centrifugation or filtration.

e Quantification: The concentration of Rhombifoline in the clear, saturated solution is
determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-
Performance Liquid Chromatography (HPLC).

o Result Expression: The solubility is typically expressed in units of mg/mL or g/L.

Biological Activity and Signaling Pathway

While specific signaling pathways for Rhombifoline are not extensively documented, studies
on the structurally related alkaloid, Rhynchophylline, have shown inhibitory effects on
inflammatory pathways. Rhynchophylline has been demonstrated to attenuate the
lipopolysaccharide (LPS)-induced pro-inflammatory response by down-regulating the Mitogen-
Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways in
microglial cells.[3] This provides a plausible model for the potential anti-inflammatory
mechanism of Rhombifoline.

Experimental Workflow for Investigating Anti-
inflammatory Activity

Caption: Workflow for assessing Rhombifoline's anti-inflammatory effects.

Putative Inhibitory Action on the MAPKINF-kB Signaling
Pathway

The following diagram illustrates the potential mechanism by which Rhombifoline may inhibit
the LPS-induced inflammatory cascade, based on the action of the related alkaloid,
Rhynchophylline.

Caption: Putative inhibition of MAPK/NF-kB pathways by Rhombifoline.

Conclusion

This technical guide consolidates the currently available physicochemical information for
Rhombifoline. While foundational data on its chemical identity are well-established, there is a
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clear need for further experimental determination of key properties such as melting point, pKa,
and solubility in various pharmaceutically relevant solvents. The provided experimental
protocols offer a roadmap for researchers to obtain these critical data points. Furthermore, the
potential for Rhombifoline to modulate inflammatory signaling pathways, as suggested by the
activity of related alkaloids, presents an exciting avenue for future pharmacological
investigation. The continued study of Rhombifoline's physicochemical and biological
characteristics will be instrumental in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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